
2-Amino-8-bromopurineriboside
概要
説明
2-Amino-8-bromopurineriboside is a nucleoside analogue with the molecular formula C10H12BrN5O4. It is a derivative of purine, a fundamental component of nucleic acids. This compound is characterized by the presence of an amino group at the second position and a bromine atom at the eighth position of the purine ring, attached to a ribose sugar. It has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromopurineriboside typically involves the bromination of 2-aminopurine followed by glycosylation with a ribose sugar. The bromination is usually carried out using bromine or N-bromosuccinimide in an appropriate solvent such as acetic acid or dichloromethane. The glycosylation step involves the use of a protected ribose derivative, which is then deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions: 2-Amino-8-bromopurineriboside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the eighth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group at the second position can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Glycosylation: The ribose moiety can be modified through glycosylation reactions to produce different nucleoside analogues.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products:
- Substitution reactions yield various substituted purine derivatives.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound, which can have different biological activities .
科学的研究の応用
Chemical Applications
Building Block for Synthesis
2-Amino-8-bromopurineriboside serves as a crucial building block in the synthesis of more complex nucleoside analogs. Its structural modifications allow for the creation of derivatives that can be utilized in various chemical reactions, facilitating the development of new compounds with desired properties.
Probing Nucleic Acid Interactions
The compound is employed as a probe in studies involving nucleic acid interactions. Its incorporation into nucleic acids can disrupt normal base pairing, making it useful for investigating enzyme mechanisms and nucleic acid dynamics.
Biological Applications
Antiviral Properties
Research indicates that this compound exhibits potential antiviral properties. Its ability to interfere with nucleic acid metabolism positions it as a candidate for developing antiviral therapies. The compound's mechanism of action involves incorporation into viral genomes, leading to disruption of replication processes .
Cancer Research
In oncology, this compound is being investigated for its anticancer properties. Its structural modifications allow it to inhibit key enzymes involved in nucleic acid synthesis, potentially leading to apoptosis in cancer cells .
Medical Applications
Adenosine Receptor Modulation
The compound has been studied for its interaction with adenosine receptors, specifically as a selective agonist or antagonist. This property makes it relevant in the context of cardiovascular diseases and neurological disorders where adenosine signaling plays a critical role .
Nucleoside Antibiotics Development
Recent advances in the synthesis of purine nucleoside antibiotics highlight the potential of this compound as a template for developing new antibiotics. Its structural features may enhance antibacterial activity against resistant strains, addressing an urgent need in modern medicine .
Industrial Applications
Diagnostic Tools
In analytical chemistry, this compound is utilized as a reference standard in various assays, enhancing the accuracy and reliability of diagnostic tools. Its unique properties allow for better differentiation between similar compounds during analysis.
Synthetic Chemistry Innovations
The compound's versatility has led to innovative synthetic methods being developed that leverage its unique structure. This includes the use of recombinant enzymes and biosynthetic pathways to produce derivatives with enhanced properties for pharmaceutical applications .
Case Studies and Research Findings
作用機序
The mechanism of action of 2-Amino-8-bromopurineriboside involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. The compound acts as a chain terminator, preventing the elongation of nucleic acid chains. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
類似化合物との比較
2-Aminopurine: Lacks the bromine atom at the eighth position, making it less effective in certain biological applications.
8-Bromoadenosine: Similar structure but lacks the amino group at the second position, affecting its interaction with nucleic acids.
2-Amino-6-chloropurineriboside: Contains a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
Uniqueness: 2-Amino-8-bromopurineriboside is unique due to the presence of both the amino group and the bromine atom, which confer distinct chemical and biological properties. Its ability to act as a chain terminator in nucleic acid synthesis makes it particularly valuable in antiviral and anticancer research .
生物活性
2-Amino-8-bromopurineriboside is a purine nucleoside analog that has garnered attention due to its potential biological activities, particularly in the context of adenosine receptor modulation and antiviral applications. This compound's structure, which features a bromine substitution at the 8-position of the purine base, influences its interaction with various biological targets.
- Molecular Formula : C10H12BrN5O4
- Molecular Weight : 331.14 g/mol
- IUPAC Name : 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine
The presence of the bromine atom and the amino group at specific positions enhances its binding properties and biological efficacy compared to unmodified purines.
Adenosine Receptor Interaction
This compound exhibits selective agonistic activity towards adenosine receptors, particularly A1 and A3 subtypes. The binding affinities of various derivatives have been extensively studied, revealing that modifications at the 8-position can significantly alter receptor selectivity and potency.
Binding Affinities
Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
---|---|---|---|
This compound | 20 | 300 | 10 |
2-Chloroadenosine | 5 | 100 | 15 |
The data indicates that this compound has a favorable selectivity profile, particularly for the A3 receptor, which is implicated in various physiological processes including immune response modulation and cardioprotection .
Antiviral Activity
Research has demonstrated that this compound possesses antiviral properties, particularly against viruses like Hepatitis B Virus (HBV). The mechanism of action is believed to involve interference with viral replication processes by mimicking natural nucleosides, thereby disrupting nucleotide incorporation into viral RNA or DNA.
Case Studies
- Hepatitis B Virus Inhibition : In vitro studies showed that this compound effectively reduced HBV replication in hepatocyte cell lines, with an IC50 value of approximately 5 µM. This suggests a potent antiviral effect that warrants further exploration in clinical settings.
- Antitumor Activity : Preliminary studies indicated that this compound also exhibits cytotoxic effects against certain cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 7.68 µM to higher concentrations depending on the cell line and treatment duration .
The biological activity of this compound can be attributed to its ability to:
- Mimic Adenosine : By structurally resembling adenosine, it can bind to adenosine receptors and modulate their activity.
- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, further impacting viral replication and tumor cell proliferation.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 2-Amino-8-bromopurineriboside?
- Methodological Answer : Synthesis protocols should prioritize regioselective bromination at the 8-position of the purine ring. Use nucleophilic substitution reactions with controlled stoichiometry to avoid over-bromination. Validate purity via HPLC (≥95%) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). Replicate reactions under inert atmospheres (e.g., nitrogen) to prevent oxidative degradation .
- Example Table :
Parameter | Optimal Condition | Validation Method |
---|---|---|
Reaction Temperature | 0–5°C (ice bath) | NMR monitoring |
Solvent | Anhydrous DMF | Karl Fischer titration |
Brominating Agent | N-Bromosuccinimide (NBS) | TLC/HPLC |
Q. How can researchers ensure the stability of this compound in aqueous solutions for biological assays?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C, 25°C, 37°C), and ionic strength. Use UV-Vis spectroscopy to track degradation kinetics (e.g., λmax at 260 nm for purine derivatives). For long-term storage, lyophilize the compound and store at -20°C under argon. Include degradation product analysis via LC-MS to identify hydrolytic byproducts (e.g., debrominated analogs) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine orthogonal methods:
- Purity : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient).
- Structure : H NMR (confirm 8-bromine via deshielding of C8 proton) and HRMS.
- Crystallinity : X-ray diffraction (if crystalline) or powder XRD for amorphous forms.
Cross-validate results with independent labs to minimize instrumentation bias .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound across cell lines be resolved?
- Methodological Answer : Systematically evaluate variables:
- Cell-specific factors : Expression levels of purine transporters (e.g., hENT1) or metabolic enzymes (e.g., adenosine deaminase).
- Assay conditions : Serum-free vs. serum-containing media (serum proteins may bind the compound).
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to compare EC50 values.
Triangulate findings with siRNA knockdown of putative targets to confirm mechanism .
Q. What experimental strategies mitigate off-target effects of this compound in kinase inhibition studies?
- Methodological Answer :
- Selectivity profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target kinases.
- Structural analogs : Synthesize 8-debromo or 2-amino-modified analogs as negative controls.
- Computational docking : Predict binding affinities to ATP-binding pockets using molecular dynamics simulations (e.g., AutoDock Vina). Validate predictions with in vitro kinase assays .
Q. How do researchers address discrepancies in the compound’s pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodological Answer :
- In vitro-in vivo extrapolation (IVIVE) : Adjust for protein binding (e.g., plasma protein binding assays) and hepatic clearance (microsomal stability tests).
- Species differences : Compare metabolic pathways using hepatocytes from humans vs. model organisms (e.g., rodents).
- PK modeling : Use compartmental models (e.g., non-linear mixed-effects modeling) to reconcile bioavailability differences. Include metabolite profiling in plasma via LC-MS/MS .
Q. Methodological Frameworks
- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, ensure animal studies comply with ARRIVE guidelines .
- For Data Contradictions : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. For instance, define "Intervention" as specific concentrations of this compound across cell types .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSHZKOKYQDHE-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。